1-Palmitoyl-2-oleoyl-sn-glycerol is a type of diacylglycerol characterized by the presence of palmitic acid at the sn-1 position and oleic acid at the sn-2 position of the glycerol backbone. Its chemical formula is , and it has a molecular weight of approximately 578.9 g/mol. This compound is notable for its role as an endogenous metabolite and is involved in various biological processes, including cellular signaling and membrane dynamics .
-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a type of molecule known as a diacylglycerol. It consists of a glycerol backbone (sn-glycerol) esterified with two fatty acids: palmitic acid (16:0) at the first position and oleic acid (18:1(9Z)) at the second position.
The specific fatty acid composition of POG influences its properties. Palmitic acid is a saturated fatty acid, while oleic acid is unsaturated. This difference in saturation affects the molecule's physical properties, such as melting point and hydrophobicity, which can be crucial in various research applications [].
POG is a valuable tool in membrane research due to its ability to mimic the structure and properties of natural membranes. It can be used to:
POG can also be used to study lipid signaling pathways. Diacylglycerols, like POG, are important second messengers in cells, generated by the hydrolysis of phosphatidylinositol bisphosphate (PIP2) by phospholipase C enzymes. The production of POG can activate protein kinase C (PKC), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis [].
POG has been used in various other research applications, including:
This compound exhibits various biological activities:
1-Palmitoyl-2-oleoyl-sn-glycerol can be synthesized through several methods:
1-Palmitoyl-2-oleoyl-sn-glycerol has several applications:
Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycerol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Oleoyl-2-palmitoyl-sn-glycerol | Oleic acid at sn-1 position | Different acyl group positioning |
| 1-Palmitoyl-2-linoleoyl-sn-glycerol | Linoleic acid at sn-2 position | Higher degree of unsaturation |
| 1-Palmitoyl-2-stearoyl-sn-glycerol | Stearic acid at sn-2 position | Saturated fatty acid at sn-2 |
| 1-Palmitoyl-2-arachidoyl-sn-glycerol | Arachidonic acid at sn-2 position | Longer carbon chain fatty acid |
These compounds differ primarily in their fatty acid composition, which influences their physical properties and biological activities. The unique combination of palmitic and oleic acids in 1-Palmitoyl-2-oleoyl-sn-glycerol imparts specific functional characteristics that distinguish it from its analogs.
The chemical synthesis of asymmetric diacylglycerols such as 1-palmitoyl-2-oleoyl-sn-glycerol requires strategies that can differentiate between the primary and secondary hydroxyl groups of glycerol [4]. Several approaches have been developed to achieve this regiospecificity, with each method offering distinct advantages and limitations [3].
One efficient asymmetric synthesis method starts with allyl bromide, which is converted to allyl 4-methoxyphenyl ether [4]. This intermediate undergoes dihydroxylation using AD-mix as a catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity [4]. After diacylation, ceric ammonium nitrate is used to remove the 4-methoxyphenyl group under mild conditions that prevent acyl migration to 1,3-dipalmitoylglycerol [4]. This approach allows for the preparation of chiral 1,2-diacylglycerol from allyl bromide in just four steps with 78% overall yield and high enantiomeric excess [4].
Another synthetic route involves the use of solketal precursors to fix the stereochemistry of the glycerol backbone [6]. This convergent synthesis employs diacylglycerol and phosphoglycerol headgroup intermediates, each with defined stereochemistries [6]. The stereospecific phosphorylation can be realized through coupling of the respective glycerol fragments and a phosphoramidite reagent commonly employed in DNA oligonucleotide synthesis [6].
For the specific synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol, a common approach involves starting with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine and esterifying at the sn-2 position [3]. This method allows for precise control over the positioning of the fatty acid chains [3]. The table below summarizes key chemical synthesis routes for asymmetric diacylglycerols:
| Synthesis Method | Starting Material | Key Intermediates | Yield | Regiospecificity Control |
|---|---|---|---|---|
| Allyl bromide method | Allyl bromide | Allyl 4-methoxyphenyl ether | 78% | 4-methoxyphenyl protecting group |
| Solketal-based synthesis | Solketal | Protected glycerol intermediates | 70-75% | Fixed stereochemistry via solketal |
| Phospholipid-derived synthesis | 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Lysolipid intermediates | 72% | Selective esterification at sn-2 position |
Enzymatic methods offer significant advantages for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol due to their high regioselectivity under mild reaction conditions [9]. Lipases, in particular, have been extensively studied for their ability to catalyze the selective acylation or hydrolysis of specific positions on the glycerol backbone [12].
The regiospecificity of lipases varies significantly among different sources [11]. Some lipases exhibit preference for the primary hydroxyl groups (sn-1 and sn-3 positions), while others show activity toward the secondary hydroxyl group (sn-2 position) [11]. This natural selectivity can be exploited for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol with high positional purity [12].
Lipozyme RM IM, derived from Rhizomucor miehei, has shown excellent results in the synthesis of diacylglycerols with controlled regiospecificity [12]. In a study using this enzyme, a diacylglycerol yield of approximately 60.7% was achieved after 32 hours of reaction [12]. Similarly, Novozym 435, an immobilized lipase from Candida antarctica B, has demonstrated high efficiency in producing diacylglycerols with yields reaching 52% under optimized conditions [12].
The enzymatic synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol can be accomplished through various reaction pathways, including esterification, glycerolysis, and partial hydrolysis [9]. The choice of pathway depends on the starting materials and the desired purity of the final product [9]. For instance, enzymatic esterification involves the reaction between glycerol and fatty acids or fatty acid esters, while glycerolysis utilizes triacylglycerols and glycerol as substrates [9].
Recent advances in enzyme engineering have led to the development of lipases with enhanced regioselectivity [15]. By modifying specific amino acid residues that form the binding site for the non-reactive carbonyl group, researchers have been able to alter the regiopreference of lipases [15]. For example, mutations at residues G40, N45, H108, and T237 in a lipase from Malassezia globosa significantly affected its regiospecificity toward triacylglycerols [15].
The table below presents a comparison of different lipases used for the enzymatic synthesis of diacylglycerols:
| Lipase | Source | Regiospecificity | Optimal Conditions | Diacylglycerol Yield |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica B | Non-specific with 1,3-DAG preference | 65°C, 10% enzyme, 2:1 substrate ratio | 52% after 32 hours |
| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | 65°C, 10% enzyme, 2:1 substrate ratio | 60.7% after 32 hours |
| Lipase PLG | Alcaligenes sp. | Moderate sn-1,3 preference | 65°C, 10% enzyme, 2:1 substrate ratio | 55.2% after 48 hours |
| Lipase PS-D | Burkholderia cepacia | High sn-1,3 specificity | 60°C, glycerol on silica gel | 60-65% |
Isotopic labeling of 1-palmitoyl-2-oleoyl-sn-glycerol provides valuable tools for studying lipid metabolism and tracking the fate of specific fatty acids in biological systems [16]. Various labeling strategies have been developed, each offering unique advantages for different research applications [17].
Deuterium labeling is one of the most common approaches for isotopically marking diacylglycerols [16]. By incorporating deuterium atoms into either the glycerol backbone or the fatty acid chains, researchers can selectively trace the metabolic pathways of these components [16]. For instance, monitoring the incorporation of stable isotope-labeled D31-palmitate into diacylglycerol allows for selective tracing of cellular diacylglycerol synthesis activity [16].
A comprehensive study demonstrated the synthesis of 1-palmitoyl-d31-2-oleoyl-d32-sn-glycero-3-phosphocholine with both palmitoyl and oleoyl chains deuterium-labeled [3]. This synthesis was accomplished in three steps from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, deuterated palmitic acid, and deuterated oleic anhydride [3]. Esterification at the sn-2 position was achieved under standard chemical conditions, using 4-dimethylaminopyridine to catalyze the reaction between the 2-lysolipid and oleic anhydride-d64 [3].
For the selective deuteration of the glycerol backbone, a biosynthetic approach using genetically modified Escherichia coli has proven effective [23]. By carefully tuning the deuteration level in the growth media and varying the deuteration of supplemented carbon sources, researchers achieved controlled deuteration of the glycerol backbone of phospholipids [23]. This method resulted in an increase of exactly 5 atomic mass units in the final product, corresponding to the five deuterium atoms of the glycerol moiety [23].
Carbon-13 labeling offers another strategy for metabolic tracing studies [17]. In a study investigating the roles of diacylglycerol acyltransferase isoforms, researchers pretreated cells with 13C3-D5-glycerol or 13C18-oleic acid and profiled the isotope-labeled triacylglycerol species by liquid chromatography tandem mass spectrometry [17]. This approach revealed that 13C3-D5-glycerol-incorporated triacylglycerol synthesis was mediated by diacylglycerol acyltransferase 2, while 13C18-oleoyl-incorporated triacylglycerol synthesis was predominantly mediated by diacylglycerol acyltransferase 1 [17].
The table below summarizes various isotopic labeling strategies for 1-palmitoyl-2-oleoyl-sn-glycerol:
| Labeling Strategy | Isotope | Labeled Component | Application | Detection Method |
|---|---|---|---|---|
| Deuterium labeling of fatty acids | Deuterium (D) | Palmitoyl and/or oleoyl chains | Tracking fatty acid metabolism | Mass spectrometry |
| Deuterium labeling of glycerol | Deuterium (D) | Glycerol backbone | Monitoring de novo synthesis | Mass spectrometry |
| Carbon-13 labeling | Carbon-13 (13C) | Glycerol or fatty acids | Distinguishing metabolic pathways | LC-MS/MS |
| Dual-isotope labeling | Multiple isotopes | Multiple components | Enhanced detection specificity | HILIC-IM-MS |
The industrial production of high-purity 1-palmitoyl-2-oleoyl-sn-glycerol faces several challenges related to synthesis efficiency, purification, and product stability [21]. Addressing these challenges is crucial for the commercial viability of diacylglycerol production processes [24].
One of the primary challenges in large-scale production is maintaining regiospecificity during synthesis [21]. Acyl migration, the spontaneous movement of acyl groups between different positions on the glycerol backbone, can significantly reduce the purity of the final product [26]. This phenomenon is influenced by various factors, including temperature, time, chain length, moisture content, and solvent system [26]. To minimize acyl migration, reaction conditions must be carefully controlled, and appropriate synthesis methods must be selected [26].
Purification of diacylglycerols represents another significant challenge in large-scale production [21]. Traditional purification methods, such as column chromatography, are effective but often impractical for industrial applications due to high solvent consumption and extensive purification time [26]. Molecular distillation has emerged as a promising alternative for the purification of diacylglycerols [27]. This technique allows for the separation of compounds based on their molecular weights and volatilities under high vacuum conditions [27].
A study optimizing the purification of diacylglycerols by molecular distillation investigated the effects of dripping speed, distillation temperature, and rotation speed on the process [27]. Under optimal conditions (dripping speed of 2 mL/min, distillation temperature of 170°C, and rotation speed of 300 r/min), a diacylglycerol purity of 72.51% was achieved [27]. After a two-step molecular distillation under the same conditions, the purity increased to 92.31% [27].
Solvent crystallization represents another purification method for obtaining high-purity diacylglycerols [26]. This approach uses solubilization to cause phase separation of diacylglycerols from impurities [26]. The polarity of the solvent, purification temperature, and time significantly affect the degree of crystallization and the crystallization rate [26]. For example, a study achieved 97.8% purity of sn-1,3 diacylglycerol using a mixed solvent of n-hexane and ethyl acetate (92:8 v/v) at 5°C for 3 hours, with a yield of 75.6% [26].
The table below summarizes the challenges and potential solutions in large-scale production and purification of diacylglycerols:
| Challenge | Impact | Potential Solutions | Effectiveness |
|---|---|---|---|
| Acyl migration | Reduced regiospecificity | Temperature control, appropriate solvent selection | Moderate to high |
| Purification efficiency | Low yield, high costs | Molecular distillation, solvent crystallization | High |
| Contaminant formation | Product quality issues | Multi-step purification, bleaching, steam stripping | High |
| Scale-up of enzymatic processes | Enzyme stability, reaction homogeneity | Immobilized enzymes, continuous reactors | Moderate |
| Production costs | Economic viability | Process optimization, enzyme recycling | Moderate to high |
1-Palmitoyl-2-oleoyl-sn-glycerol exhibits complex phase behavior when incorporated into phospholipid membrane systems. This diacylglycerol demonstrates remarkable ability to form specific molecular complexes with both phosphatidylcholine and phosphatidylserine lipids, resulting in distinct phase regions that significantly influence membrane organization [1] [2].
The compound forms two primary types of complexes in phospholipid bilayers. In mixtures with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, Complex C1 forms at a molar ratio of approximately 40:60 (phosphatidylcholine:diacylglycerol), while Complex C2 emerges at 70:30 ratios [1]. These complexes exhibit different thermal transition behaviors, with Complex C1 showing transition temperatures around 10-17°C and Complex C2 displaying transitions near 27°C [1].
When combined with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine, the phase behavior demonstrates enhanced diacylglycerol incorporation. Complex formation occurs at 50:50 molar ratios for the first complex and 80:20 for the second complex, indicating stronger association between 1-palmitoyl-2-oleoyl-sn-glycerol and phosphatidylserine compared to phosphatidylcholine [1] [2].
The pure diacylglycerol undergoes phase transitions between 8-12°C, transitioning from lamellar gel phases to isotropic liquid crystalline phases [1]. Small-angle X-ray diffraction measurements reveal that lamellar spacings range from 4.22 to 6.78 nanometers depending on temperature and composition, with higher spacings observed in mixed systems compared to pure diacylglycerol [2].
At temperatures above phase transitions, the compound promotes formation of non-lamellar phases, particularly in regions of high diacylglycerol concentration. These non-lamellar structures appear to be predominantly cubic phases rather than hexagonal arrangements, as evidenced by 31P-NMR spectroscopy showing isotropic components [1] [2].
| System | Complex Type | Transition Temperature (°C) | Structure Above Tc | X-ray Spacing (nm) |
|---|---|---|---|---|
| POPC/1-POG (40:60) | Complex C1 | 10-17 | Lamellar (Lα) | 6.86-6.95 |
| POPC/1-POG (70:30) | Complex C2 | 27 | Mixed lamellar/non-lamellar | 7.03-7.34 |
| POPS/1-POG (50:50) | Complex C1 | 22 | Lamellar (Lα) | 6.84-6.93 |
| POPS/1-POG (80:20) | Complex C2 | 30-35 | Isotropic | 6.60-6.72 |
1-Palmitoyl-2-oleoyl-sn-glycerol demonstrates significant surface activity at various interfaces, particularly at oil-water and air-water boundaries. The compound exhibits moderate surface activity compared to other lipid species, with interfacial tension reduction being proportional to its concentration in mixed systems [3] [4].
In model membrane systems, the diacylglycerol forms stable monolayers at air-water interfaces, contributing to surface pressure changes that depend on molecular packing density [5] [6]. Surface pressure-area isotherms reveal that 1-palmitoyl-2-oleoyl-sn-glycerol increases surface pressure in phospholipid monolayers, with the magnitude of this effect correlating directly with diacylglycerol content [7] [8].
The interfacial behavior of this compound is characterized by its ability to reduce interfacial tension in a concentration-dependent manner. When mixed with triacylglycerols, the interfacial tension decreases proportionally with increasing diacylglycerol concentration, exhibiting no apparent critical concentration or breaking point in the relationship [3].
The compound's surface activity stems from its amphiphilic nature, with the glycerol backbone providing hydrophilic character while the two acyl chains contribute hydrophobic properties. This molecular architecture enables 1-palmitoyl-2-oleoyl-sn-glycerol to effectively partition to membrane interfaces and influence surface tension characteristics [4].
Measurements in model pulmonary surfactant systems demonstrate that the diacylglycerol can effectively reduce surface tension when incorporated into phospholipid monolayers. The compound shows particular effectiveness in systems containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, where it acts as a secondary surface-active component [8].
| Property | Observation/Value | System/Conditions |
|---|---|---|
| Surface Activity | Moderate surface activity | Oil-water interface |
| Interfacial Tension Reduction | Proportional to concentration | TAG/DAG mixtures |
| Monolayer Formation | Forms stable monolayers | Air-water interface |
| Surface Pressure Effect | Increases with DAG content | Phospholipid monolayers |
Molecular dynamics simulations provide detailed insights into the molecular-level organization and packing behavior of 1-palmitoyl-2-oleoyl-sn-glycerol in membrane environments. These computational studies reveal distinct conformational preferences for the sn-1 palmitoyl and sn-2 oleoyl chains that significantly influence membrane structure and properties [9] [10].
The sn-1 palmitoyl chain adopts an extended conformation oriented parallel to the membrane normal, consistent with typical saturated fatty acid behavior in bilayer systems. This saturated chain exhibits increased ordering compared to surrounding phospholipid acyl chains, contributing to enhanced membrane rigidity in its immediate vicinity [11] [10].
In contrast, the sn-2 oleoyl chain displays a characteristic bent conformation at the cis-double bond position, initially extending parallel to the membrane surface before making a 90-degree bend to become parallel to the sn-1 chain. This unique packing arrangement, termed the "hairpin-like configuration," positions both acyl chains in close proximity within the hydrophobic core [9] [10].
The glycerol backbone of 1-palmitoyl-2-oleoyl-sn-glycerol positions itself approximately perpendicular to the bilayer plane, contrasting with the parallel orientation observed in pure diacylglycerol phases. This positioning places the diacylglycerol approximately 1.9 Angstroms deeper into the membrane interior compared to phosphatidylcholine headgroups [11].
Water penetration patterns around the diacylglycerol show significant variation depending on molecular region. Areas surrounding the saturated sn-1 chain exhibit reduced water density, while regions near the unsaturated sn-2 chain show variable water penetration that correlates with the dynamic nature of the bent chain configuration [11].
The incorporation of 1-palmitoyl-2-oleoyl-sn-glycerol into phospholipid bilayers results in decreased area per lipid molecule and increased bilayer thickness. These changes reflect the compound's condensing effect on membrane structure, similar to but distinct from cholesterol-induced membrane condensation [11].
| Simulation Parameter | sn-1 Palmitoyl Chain | sn-2 Oleoyl Chain |
|---|---|---|
| Molecular Conformation | Extended parallel | Bent at double bond |
| Chain Orientation | Parallel to membrane normal | 90° bend then parallel |
| Water Penetration | Low around chain region | Variable with position |
| Order Parameter Effect | Increased ordering | Reduced ordering |
| Membrane Insertion Depth | ~2 CH₂ groups deep | ~2 CH₂ groups deep |
The molecular dynamics simulations demonstrate that 1-palmitoyl-2-oleoyl-sn-glycerol exhibits high transbilayer flip-flop activity, enabling rapid movement between membrane leaflets without requiring protein-mediated transport mechanisms [12] [13]. This property contributes to the compound's ability to equilibrate rapidly across membrane structures and influence both leaflets of bilayer systems.